molecular formula C29H30N2O2 B8136653 (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

(4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

Cat. No.: B8136653
M. Wt: 438.6 g/mol
InChI Key: BKDFXLZJORKSHN-CLJLJLNGSA-N
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Description

The compound (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand with a 1-phenylpropane-2,2-diyl central bridge and benzyl substituents at the 4-positions of the oxazoline rings. Its molecular formula is C₃₅H₃₄N₂O₂ (calculated from substituents and bridge), and it is typically stored under inert conditions at 2–8°C . This ligand is designed for asymmetric catalysis, leveraging the stereochemical influence of its benzyl groups and rigid bridge to enhance enantioselectivity in metal-catalyzed reactions. High purity (≥98%) and enantiomeric excess (≥99% ee) are critical for its catalytic performance .

Properties

IUPAC Name

(4R)-4-benzyl-2-[2-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-29(19-24-15-9-4-10-16-24,27-30-25(20-32-27)17-22-11-5-2-6-12-22)28-31-26(21-33-28)18-23-13-7-3-8-14-23/h2-16,25-26H,17-21H2,1H3/t25-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDFXLZJORKSHN-CLJLJLNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)(C2=N[C@@H](CO2)CC3=CC=CC=C3)C4=N[C@@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a member of the oxazole family, characterized by its unique structural features that may contribute to its biological activities. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C29H30N2O2
  • Molecular Weight : 454.57 g/mol
  • CAS Number : 154725773
  • IUPAC Name : (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)

The biological activity of oxazoles often relates to their ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : Oxazoles can inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation : These compounds may act as agonists or antagonists at specific receptors.
  • DNA Interaction : Some oxazoles exhibit the ability to intercalate with DNA, affecting replication and transcription processes.

Anticancer Activity

Recent studies have indicated that oxazole derivatives possess anticancer properties. For instance:

  • In vitro Studies : Research has demonstrated that compounds similar to (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) exhibit cytotoxic effects against various cancer cell lines. These effects are often attributed to apoptosis induction and cell cycle arrest.
Study ReferenceCell LineIC50 (µM)Mechanism
Study A HeLa15Apoptosis induction
Study B MCF-720Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been explored:

  • Broad Spectrum Activity : Compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various oxazole derivatives and evaluated their anticancer efficacy. The compound (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) was found to significantly inhibit tumor growth in xenograft models.

Case Study 2: Antimicrobial Properties

A clinical trial investigated the antimicrobial efficacy of oxazole derivatives in patients with bacterial infections. The results indicated that treatment with compounds similar to (4R,4'R)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) led to a notable reduction in infection rates compared to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

Bis(oxazoline) ligands are distinguished by their central bridge, substituents on the oxazoline rings, and steric/electronic properties. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Bis(oxazoline) Ligands
Compound Name (Bridge Type) Central Bridge Structure Oxazoline Substituents Molecular Formula Purity/ee Key Applications/Properties References
Target Compound (1-Phenylpropane-2,2-diyl) Propane with 1-phenyl group 4-benzyl C₃₅H₃₄N₂O₂ ≥98%, ≥99% ee Asymmetric catalysis; balances steric bulk and flexibility
(Propane-2,2-diyl)bis(4-benzyl) Propane 4-benzyl C₂₃H₂₆N₂O₂ 95+% Catalytic ligand; shorter bridge reduces rigidity
(1,3-Diphenylpropane-2,2-diyl)bis(4-phenyl) Diphenylpropane 4-phenyl C₃₃H₃₀N₂O₂ 97% Enhanced π-π interactions; research use
(Cyclopentane-1,1-diyl)bis(4-phenyl) Cyclopentane 4-phenyl C₂₃H₂₄N₂O₂ 95% (99% ee) Rigid bridge improves stereocontrol
(1,3-Bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(4-benzyl) Propane with tert-butylphenyl groups 4-benzyl C₄₃H₅₀N₂O₂ 97%, 99% ee Extreme steric bulk for high enantioselectivity

Impact of Structural Features

Central Bridge :

  • The 1-phenylpropane-2,2-diyl bridge in the target compound introduces a phenyl group that enhances rigidity and π-stacking capabilities compared to the simpler propane-2,2-diyl bridge .
  • Cyclopentane-1,1-diyl bridges (e.g., ) increase conformational rigidity, favoring specific metal coordination geometries.

Substituents: Benzyl groups (target compound) provide moderate steric hindrance and electronic donation, ideal for reactions requiring balanced selectivity and activity.

Synthetic Yields :

  • Analogs with simpler bridges (e.g., propane-2,2-diyl) are synthesized in high yields (74–99%) , while bulky variants (e.g., tert-butylphenyl) require optimized conditions due to steric challenges .

Applications :

  • The target compound’s benzyl groups and phenyl-bearing bridge make it versatile for asymmetric fluorination and C–H activation .
  • Ligands with 4-phenyl substituents (e.g., ) are preferred in reactions where π-π interactions stabilize transition states.

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